REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])C(C#N)=[CH:4][N:3]=1.[OH-:11].[Na+].Cl.[CH2:14]([OH:16])[CH3:15]>O>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:15]([C:14]([OH:11])=[O:16])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=C1)C)C#N
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=C1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |